1-Bromo-4-(2-formylphenyl)naphthalene
Description
1-Bromo-4-(2-formylphenyl)naphthalene is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a 2-formylphenyl group at the 4-position of the naphthalene core. The compound’s molecular formula is C₁₇H₁₁BrO, with a molecular weight of 311.18 g/mol. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group enables condensation or nucleophilic addition reactions. This dual functionality makes it a versatile intermediate in organic synthesis and materials science, particularly in the construction of metal-organic frameworks (MOFs) and fluorescent probes .
Properties
Molecular Formula |
C17H11BrO |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)benzaldehyde |
InChI |
InChI=1S/C17H11BrO/c18-17-10-9-15(14-7-3-4-8-16(14)17)13-6-2-1-5-12(13)11-19/h1-11H |
InChI Key |
BFOOAFXDOZSUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 1-bromo-4-(2-formylphenyl)naphthalene and analogous brominated naphthalene derivatives:
Key Observations :
- Electron-withdrawing vs. donating groups : The formyl (-CHO) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the electrophilicity of the naphthalene ring, whereas methyl (-CH₃) and vinyl (-CH₂CH₂) groups are electron-donating .
- Reactivity : Bromine at the 1-position is a common site for cross-coupling, while substituents at the 4-position dictate secondary reactivity (e.g., aldehyde condensation, radical bromination of -CH₃) .
This compound
Bromination : Selective bromination of naphthalene derivatives using N-bromosuccinimide (NBS) .
Formyl Group Introduction : Oxidation of a methyl or hydroxymethyl group (e.g., Kornblum oxidation) or Suzuki coupling with 2-formylphenyl boronic acid .
Comparison with Other Compounds:
- 1-Bromo-4-(trifluoromethyl)naphthalene : Synthesized via cross-coupling of 4-bromonaphthalene boronic acid with trifluoromethylating reagents .
- 1-Bromo-4-methylnaphthalene : Direct bromination of 4-methylnaphthalene using Br₂ or NBS .
- 1-Bromo-4-(bromomethyl)naphthalene : Achieved via radical bromination of 4-methylnaphthalene followed by NBS treatment .
Physicochemical Properties
Notes:
- The aldehyde group in this compound increases polarity, improving solubility in DMF or THF compared to non-polar analogs .
- Trifluoromethyl groups enhance thermal and chemical stability .
Functional Group Impact :
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